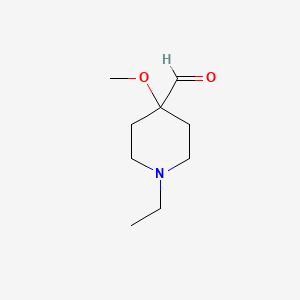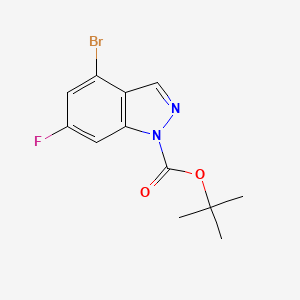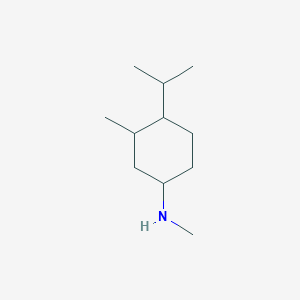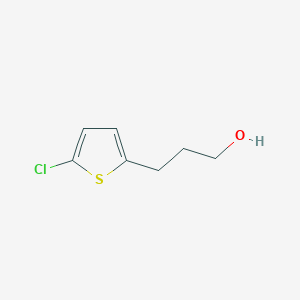
3-(5-Chlorothiophen-2-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Chlorothiophen-2-yl)propan-1-ol is an organic compound with the molecular formula C7H9ClOS and a molecular weight of 176.66 g/mol . This compound features a thiophene ring substituted with a chlorine atom at the 5-position and a propanol group at the 3-position. It is used primarily in research and development within various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chlorothiophen-2-yl)propan-1-ol typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with a suitable Grignard reagent, followed by reduction . The reaction conditions often include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Low temperatures, typically around -78°C for the Grignard reaction
Reagents: Grignard reagent (e.g., methylmagnesium bromide), reducing agent (e.g., lithium aluminum hydride)
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the principles of organic synthesis and scale-up techniques can be applied to produce this compound in larger quantities if needed.
化学反応の分析
Types of Reactions
3-(5-Chlorothiophen-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding aldehyde or carboxylic acid using oxidizing agents like PCC (pyridinium chlorochromate) or potassium permanganate.
Reduction: Further reduction to the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in DMF (dimethylformamide) at elevated temperatures.
Major Products Formed
Oxidation: 3-(5-Chlorothiophen-2-yl)propanal or 3-(5-Chlorothiophen-2-yl)propanoic acid.
Reduction: 3-(5-Chlorothiophen-2-yl)propane.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
3-(5-Chlorothiophen-2-yl)propan-1-ol is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its potential biological activities and interactions with biomolecules.
Medicine: Exploring its potential as a pharmacophore in drug discovery and development.
Industry: Used in the development of new materials and chemical processes
作用機序
The specific mechanism of action for 3-(5-Chlorothiophen-2-yl)propan-1-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. Further research is needed to elucidate the exact pathways and targets involved .
類似化合物との比較
Similar Compounds
- 3-(3-Chlorothiophen-2-yl)propan-1-ol
- 3-(5-Bromothiophen-2-yl)propan-1-ol
- 3-(5-Methylthiophen-2-yl)propan-1-ol
Uniqueness
3-(5-Chlorothiophen-2-yl)propan-1-ol is unique due to the specific positioning of the chlorine atom on the thiophene ring, which can influence its chemical reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical properties and biological activities compared to its analogs .
特性
分子式 |
C7H9ClOS |
|---|---|
分子量 |
176.66 g/mol |
IUPAC名 |
3-(5-chlorothiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H9ClOS/c8-7-4-3-6(10-7)2-1-5-9/h3-4,9H,1-2,5H2 |
InChIキー |
GRHJWDKVCJCLMD-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=C1)Cl)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


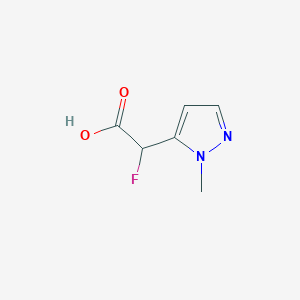
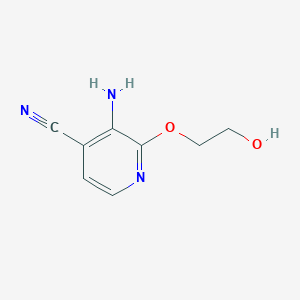
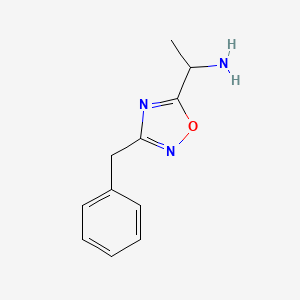
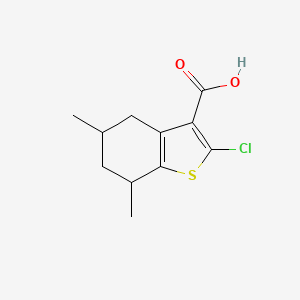
![7-(Difluoromethyl)-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13076902.png)
![7-Amino-6-ethyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one](/img/structure/B13076905.png)
![1-[(Oxan-3-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13076917.png)
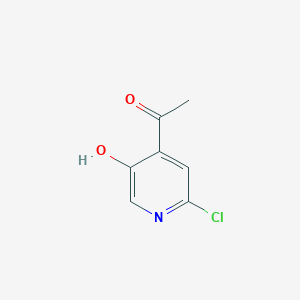
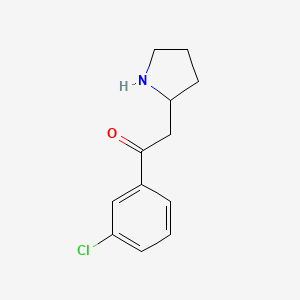

![tert-Butyl N-[3-iodo-2-methyl-2-(propan-2-yloxy)propyl]carbamate](/img/structure/B13076940.png)
